N-cyclohexylcyclohexanamine;(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal
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Overview
Description
N-cyclohexylcyclohexanamine and (Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal are two distinct chemical compounds. N-cyclohexylcyclohexanamine, also known as dicyclohexylamine, is an organic compound with the formula C12H23N. It is a secondary amine with two cyclohexyl groups attached to a nitrogen atom. (Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal is a compound characterized by the presence of trifluoromethyl, phenyl, and sulfanyl groups attached to a butenal backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
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N-cyclohexylcyclohexanamine
Laboratory Synthesis: N-cyclohexylcyclohexanamine can be synthesized by the reaction of cyclohexylamine with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired amine.
Industrial Production: Industrially, N-cyclohexylcyclohexanamine is produced by the hydrogenation of dicyclohexyl ketone over a nickel catalyst. This method is efficient and scalable for large-scale production.
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(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal
Laboratory Synthesis: This compound can be synthesized through a multi-step process involving the introduction of trifluoromethyl, phenyl, and sulfanyl groups onto a butenal backbone. Specific reagents and conditions vary depending on the desired stereochemistry and functional group compatibility.
Chemical Reactions Analysis
Types of Reactions
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N-cyclohexylcyclohexanamine
Oxidation: N-cyclohexylcyclohexanamine can undergo oxidation to form N-cyclohexylcyclohexanone.
Reduction: It can be reduced to form cyclohexylamine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
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(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal
Addition Reactions: The double bond in the butenal backbone can undergo addition reactions with various nucleophiles and electrophiles.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
N-cyclohexylcyclohexanamine: Major products include N-cyclohexylcyclohexanone and cyclohexylamine derivatives.
(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal: Major products include addition products at the double bond and oxidized forms of the sulfanyl group.
Scientific Research Applications
Chemistry
N-cyclohexylcyclohexanamine: Used as a reagent in organic synthesis and as a stabilizer for certain polymers.
(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal: Utilized in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Biology
N-cyclohexylcyclohexanamine: Investigated for its potential as a bioactive compound with antimicrobial properties.
(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal: Studied for its interactions with biological macromolecules and potential therapeutic applications.
Medicine
N-cyclohexylcyclohexanamine: Explored for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients.
(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal: Investigated for its potential as a lead compound in drug discovery.
Industry
N-cyclohexylcyclohexanamine: Used in the production of rubber chemicals, corrosion inhibitors, and surfactants.
(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
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N-cyclohexylcyclohexanamine
Molecular Targets: Interacts with enzymes and receptors in biological systems, potentially affecting neurotransmitter pathways.
Pathways Involved: May influence metabolic pathways and signal transduction processes.
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(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal
Molecular Targets: Binds to specific proteins and enzymes, modulating their activity.
Pathways Involved: Involved in redox reactions and cellular signaling pathways.
Comparison with Similar Compounds
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N-cyclohexylcyclohexanamine
Similar Compounds: Cyclohexylamine, dicyclohexylamine, and N,N-dimethylcyclohexylamine.
Uniqueness: N-cyclohexylcyclohexanamine has unique steric properties due to the presence of two cyclohexyl groups, affecting its reactivity and interactions.
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(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal
Similar Compounds: (E)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal, 4,4,4-trifluoro-2-phenylbut-2-enal, and 4,4,4-trifluoro-2-phenyl-3-sulfanylbutanal.
Uniqueness: The (Z)-configuration and the presence of trifluoromethyl and sulfanyl groups confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H7F3OS/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;11-10(12,13)9(15)8(6-14)7-4-2-1-3-5-7/h11-13H,1-10H2;1-6,15H/b;9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKWSPFZBUUSET-RJDPJKJLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)C(=C(C(F)(F)F)S)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)/C(=C(\C(F)(F)F)/S)/C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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